molecular formula C13H18N4O4S B7107624 methyl 4-[2-(2-ethylimidazol-1-yl)ethylsulfamoyl]-1H-pyrrole-2-carboxylate

methyl 4-[2-(2-ethylimidazol-1-yl)ethylsulfamoyl]-1H-pyrrole-2-carboxylate

Cat. No.: B7107624
M. Wt: 326.37 g/mol
InChI Key: HFGKQFRXPJATMI-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-ethylimidazol-1-yl)ethylsulfamoyl]-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with a sulfamoyl group and an ethylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(2-ethylimidazol-1-yl)ethylsulfamoyl]-1H-pyrrole-2-carboxylate typically involves multiple steps, starting with the preparation of the pyrrole ring The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine

The ethylimidazole moiety can be synthesized separately through the cyclization of appropriate precursors, such as 2-ethylimidazole. The final step involves coupling the ethylimidazole moiety with the pyrrole ring, which can be achieved through nucleophilic substitution reactions under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-ethylimidazol-1-yl)ethylsulfamoyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfamoyl group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Methyl 4-[2-(2-ethylimidazol-1-yl)ethylsulfamoyl]-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfamoyl group interactions.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-[2-(2-ethylimidazol-1-yl)ethylsulfamoyl]-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The ethylimidazole moiety can interact with metal ions, affecting the function of metalloproteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-(1H-imidazol-1-yl)ethylsulfamoyl]-1H-pyrrole-2-carboxylate
  • Methyl 4-[2-(2-methylimidazol-1-yl)ethylsulfamoyl]-1H-pyrrole-2-carboxylate
  • Methyl 4-[2-(2-ethylimidazol-1-yl)ethylsulfamoyl]-1H-pyrrole-3-carboxylate

Uniqueness

Methyl 4-[2-(2-ethylimidazol-1-yl)ethylsulfamoyl]-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the ethylimidazole moiety and the sulfamoyl group on the pyrrole ring. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 4-[2-(2-ethylimidazol-1-yl)ethylsulfamoyl]-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-3-12-14-4-6-17(12)7-5-16-22(19,20)10-8-11(15-9-10)13(18)21-2/h4,6,8-9,15-16H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGKQFRXPJATMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCNS(=O)(=O)C2=CNC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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